Grapiprant
Overview
Description
- It specifically targets mild to moderate inflammation associated with osteoarthritis in dogs.
- The compound has been approved by the FDA’s Center for Veterinary Medicine and categorized as a non-cyclooxygenase inhibiting non-steroidal anti-inflammatory drug (NSAID) .
- Preclinical studies suggest efficacy in both acute and chronic pain relief and inflammation.
- This compound’s effects are comparable to human medications like rofecoxib and piroxicam.
Grapiprant: is a small molecule drug primarily used as an analgesic and anti-inflammatory agent.
Mechanism of Action
Target of Action
Grapiprant is a highly selective antagonist of the EP4 receptor , one of the four prostaglandin E2 (PGE2) receptor subtypes . The EP4 receptor mediates the effects of PGE2, a key mediator of inflammation, swelling, redness, and pain .
Mode of Action
The activity of this compound is thought to be completely related to the selective blockade of the EP4 receptor . It binds to the EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways, which are important for a variety of physiological functions .
Biochemical Pathways
The effect of this compound can be explained through the function of prostaglandin E2 (PGE2), which is a key mediator of swelling, redness, and pain, which are classic signs of inflammation . The effect of PGE2 results from its action through four receptor EP1, EP2, EP3, and EP4, from which the EP4 is the primary mediator of PGE2-driven inflammation .
Pharmacokinetics
The pharmacokinetics of this compound show discrepancies between animal species . In a study, the maximum this compound concentration (Cmax) was found to be 327.5 ng/mL, with a time to maximum concentration (Tmax) of 1 hour . The area under the curve was 831.8 h*ng/mL, and the terminal half-life was 11 hours . These parameters suggest that this compound should be administered just once a day .
Result of Action
This compound has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation and clinical studies in people with osteoarthritis . It is very effective in reducing acute and chronic pain and inflammation . The effects of this compound have been reported to be effective in the relief from arthritic pain in canine patients .
Action Environment
The stability of this compound under various environmental conditions has been studied. The analysis of quantitative changes in this compound concentration under the influence of various environmental conditions indicates a greater stability of the drug in a slightly alkaline environment and at a lower temperature .
Biochemical Analysis
Biochemical Properties
Grapiprant acts as a highly selective antagonist of the EP4 receptor, one of the four prostaglandin E2 (PGE2) receptor subtypes . This receptor predominantly mediates prostaglandin E2-elicited nociception . The specific effects of the binding of prostaglandin E2 to the EP4 receptor include vasodilation, increased vascular permeability, angiogenesis, and production of pro-inflammatory mediators .
Cellular Effects
This compound has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation . It works downstream of traditional NSAIDs in the arachidonic acid cascade . By inhibiting just the EP4 receptor, the homeostatic function of PGE2 is better maintained .
Molecular Mechanism
This compound is an EP4 prostaglandin receptor antagonist, and its activity is thought to be completely related to the selective blockade of this receptor . It binds to human and other mammals’ EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions .
Temporal Effects in Laboratory Settings
This compound has been shown to have stability under various environmental conditions . The manuscript presents the development of conditions for the identification and quantitative determination of this compound by thin-layer chromatography with densitometric detection . The results indicated a potential degradation pathway for this compound .
Dosage Effects in Animal Models
In female Labrador retrievers, this compound given as a pure powder in a capsule was approximately 100% orally bioavailable when given to fasted animals, but only 60% bioavailable when given to fed animals . The dose needed to achieve the minimum plasma drug concentration for efficacious analgesia in dogs, based on pharmacokinetic studies in dogs, is 2 mg/kg .
Metabolic Pathways
This compound is primarily excreted via faeces. Approximately 70-80% of the administered dose is excreted within 48-72 h with the majority of the dose excreted unchanged . Faecal excretion accounted for roughly 65% of the dose whereas approximately 20% of the dose was excreted through urine .
Transport and Distribution
As with other NSAIDs, this compound is highly (about 95%) bound to plasma proteins . Its displacement can increase unbound, pharmacologically active drug. Clearance is likely to increase for the unbound drug .
Preparation Methods
- Synthetic routes and reaction conditions for grapiprant are not widely documented in publicly available sources.
- Industrial production methods are proprietary, but it is synthesized through specific chemical processes.
Chemical Reactions Analysis
- Grapiprant undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly disclosed.
- Major products formed from these reactions are not widely reported.
Scientific Research Applications
- Grapiprant finds applications in veterinary medicine for pain management in dogs with osteoarthritis .
- Its targeted approach to pain relief makes it widely accepted in this field.
Comparison with Similar Compounds
- Grapiprant’s uniqueness lies in its specific targeting of EP4 receptors.
- Similar compounds include other NSAIDs used for pain relief, but this compound’s selectivity sets it apart.
Properties
IUPAC Name |
1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVLFTCYCLXTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194419 | |
Record name | CJ 023423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways. | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
415903-37-6 | |
Record name | Grapiprant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grapiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CJ 023423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRAPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>136 ºC (Grapiprant hydrochloride) | |
Record name | Grapiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Synthesis routes and methods II
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